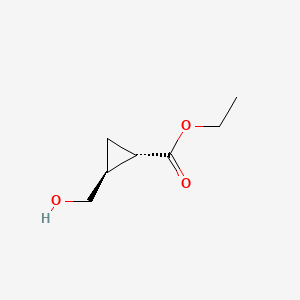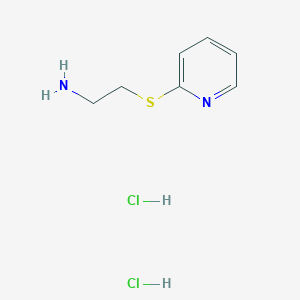
trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate
Übersicht
Beschreibung
Trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate (THMC) is an organic compound with a cyclopropane ring and a hydroxymethyl group attached. It is a cyclic ester that is used in various scientific research applications, such as in the synthesis of other compounds and as a reagent in organic synthesis. THMC is a versatile compound that has a wide range of applications in the field of chemistry and biochemistry, as it can be used to synthesize a variety of compounds, as well as to study the mechanisms of biochemical reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Trans-ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate and its derivatives are used in synthesizing various compounds with potential biological activities. For instance, the synthesis of bromophenol derivatives with cyclopropyl moiety has shown that these compounds are effective inhibitors of enzymes such as cytosolic carbonic anhydrase I and II and acetylcholinesterase, which are significant in treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).
Substituent Effect Studies
Research on cis-2-substituted 1-cyclopropanecarboxylic acids, related to this compound, has provided insights into the effects of different substituents on the acidity and chemical properties of these compounds. Such studies are crucial for understanding the reactivity and stability of cyclopropane-containing compounds in various chemical environments (Kusuyama, 1979).
Ethylene Biosynthesis and Affinity Purification
The analogs of this compound, such as 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, have been synthesized and are used in studies related to the biosynthesis of ethylene, a plant growth hormone. These compounds are valuable in affinity purification techniques and the generation of antibodies, contributing to our understanding of plant biology and biochemistry (Pirrung et al., 1989).
Polymer Science Applications
In polymer science, cyclopropanation reactions involving allylmethacrylate and ethyldiazoacetate lead to the formation of polymers with cyclopropane rings as side groups. These polymers are characterized by their thermal stability and unique structural properties, offering potential applications in materials science (Vretik & Ritter, 2006).
Eigenschaften
IUPAC Name |
ethyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQBVPPEXCRXAW-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3135708.png)


![methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3135730.png)


![2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B3135756.png)
![3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid](/img/structure/B3135758.png)

![3-([1,1'-Biphenyl]-3-yl)propanoic acid](/img/structure/B3135783.png)

